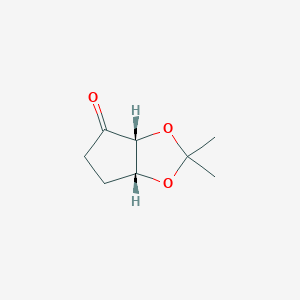

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

Description

Properties

IUPAC Name |

(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h6-7H,3-4H2,1-2H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWKQINXZFLZPL-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CCC(=O)C2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CCC(=O)[C@@H]2O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595581-64-9 | |

| Record name | (3aR,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentane derivative with a dioxolane precursor in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or dioxolane rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its dioxolane structure allows for diverse reactivity patterns, making it useful in the development of complex organic compounds.

Key Reactions:

- Nucleophilic Substitution: The presence of the dioxolane moiety can facilitate nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

- Cyclization Reactions: Its structure can participate in cyclization reactions to form larger ring systems or fused bicyclic compounds.

Medicinal Chemistry

Research has indicated that derivatives of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one exhibit biological activity that may be harnessed for therapeutic purposes.

Potential Therapeutic Uses:

- Antimicrobial Agents: Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anti-inflammatory Properties: Compounds derived from this structure may have anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Material Science

The compound's unique properties may also find applications in material science, particularly in the development of polymers and coatings.

Applications in Material Science:

- Polymerization: Its reactive sites can be utilized to create novel polymeric materials with specific properties.

- Coatings: The compound can be incorporated into coatings that require specific mechanical or chemical resistance.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by researchers at a pharmaceutical company explored the synthesis of antimicrobial agents using this compound as a starting material. The results indicated that certain derivatives displayed significant activity against Gram-positive bacteria.

Case Study 2: Development of Anti-inflammatory Compounds

In another study published in a peer-reviewed journal, scientists synthesized various analogs of this compound. These compounds were tested for their anti-inflammatory properties using in vitro assays. The findings suggested that modifications to the dioxolane ring enhanced anti-inflammatory activity compared to the parent compound.

Data Table: Comparison of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic compounds | Facilitates nucleophilic substitutions |

| Medicinal Chemistry | Potential therapeutic uses | Antimicrobial and anti-inflammatory |

| Material Science | Development of polymers and coatings | Novel polymeric materials |

Mechanism of Action

The mechanism of action of (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Cyclopentane derivatives: Compounds with similar cyclopentane structures but lacking the dioxolane ring.

Dioxolane derivatives: Compounds with the dioxolane ring but different substituents on the cyclopentane ring.

Uniqueness: What sets (-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one apart is its fused ring structure, which imparts unique chemical and physical properties. This structure allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications.

Biological Activity

(-)-(3AR,6AR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, with the CAS number 148743-86-6, is a compound of interest in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity based on available literature and research findings.

- Molecular Formula : C8H12O3

- Molecular Weight : 156.18 g/mol

- Structure : The compound features a cyclopentane ring fused with a dioxolane structure, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has shown potential as an intermediate in the synthesis of biologically active natural products, suggesting its relevance in drug development.

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. A study highlighted its effectiveness against gram-positive bacteria, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research has demonstrated that this compound can modulate inflammatory responses. In vitro assays showed a reduction in pro-inflammatory cytokine production when cells were treated with this compound .

- Cytotoxicity : In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Results indicate selective cytotoxicity, making it a candidate for further investigation in anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the Australian National University examined the antimicrobial properties of several dioxolane derivatives, including this compound. The results showed significant inhibition of bacterial growth at concentrations ranging from 50 to 100 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using human macrophages indicated that treatment with this compound led to a decrease in TNF-alpha secretion by approximately 40%, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the most reliable synthetic routes for (-)-(3aR,6aR)-Tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one, and how are protecting groups optimized in its synthesis?

The compound is synthesized via stereoselective cyclization or oxidation of cyclopentane-derived precursors. A critical step involves the use of a 1,3-dioxolane ring as a protecting group for ketone functionalities, which prevents undesired side reactions during multi-step syntheses. For example, the 2,2-dimethyl substitution on the dioxolane ring enhances steric stability, ensuring regioselectivity in subsequent reactions . Key intermediates like (3aR,4S,6R,6aS)-6-aminotetrahydro derivatives (e.g., CAS 155899-66-4) are often synthesized via reductive amination or nucleophilic substitution under anhydrous conditions .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral HPLC and polarimetry are used preliminarily, but definitive confirmation requires X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For instance, the (3aR,6aR) configuration is validated by comparing experimental optical rotation values (e.g., −44° in methanol) with literature data . Density functional theory (DFT)-calculated NMR chemical shifts can also corroborate stereochemistry when crystallographic data are unavailable .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Purity : High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity threshold).

- Structural validation : and NMR to confirm the dioxolane ring protons (δ 1.2–1.5 ppm for dimethyl groups) and carbonyl resonance (δ 170–175 ppm).

- Thermal stability : Differential scanning calorimetry (DSC) to assess melting points (117–119°C) and decomposition profiles .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of this compound in asymmetric catalysis?

Stereoselectivity is highly sensitive to catalysts and solvents. For example, Sharpless asymmetric dihydroxylation (AD) with osmium tetroxide and chiral ligands (e.g., (DHQD)PHAL) can achieve >90% enantiomeric excess (ee) in hydroxylation steps. Solvent polarity (e.g., THF vs. DCM) modulates transition-state stabilization, with polar aprotic solvents favoring axial attack to form the (3aR,6aR) configuration .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., carbonyl stretching frequencies) often arise from solvent effects or impurities. To resolve these:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The compound serves as a chiral building block for anticoagulants like Ticagrelor. Its dioxolane ring enables selective functionalization at the 4-position (e.g., amination or etherification). For example, coupling with 5-amino-6-chloro-2-(propylthio)pyrimidine yields Ticagrelor intermediates with >97% purity under Mitsunobu or SNAr conditions .

Q. What mechanistic insights explain the instability of intermediates during large-scale synthesis?

The 4-keto group is prone to keto-enol tautomerism, leading to byproducts under acidic or basic conditions. Stabilization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.